1-Isopropyl-2-(methoxymethoxy)benzene
Description
Contextual Significance of the Methoxymethyl (MOM) Ether Functionality in Complex Molecular Architectures
The methoxymethyl (MOM) ether group is a widely employed protecting group for hydroxyl functionalities in organic synthesis. wikipedia.orgadichemistry.com In the context of 1-Isopropyl-2-(methoxymethoxy)benzene, the MOM group masks the phenolic hydroxyl group of 2-isopropylphenol (B134262), preventing it from undergoing unwanted reactions while other chemical transformations are carried out on different parts of the molecule.
The utility of the MOM group lies in its stability across a range of reaction conditions. It is generally stable to a variety of oxidizing and reducing agents, bases, nucleophiles, and electrophiles, and is stable in a pH range of 4 to 12. adichemistry.com This robustness allows for a broad spectrum of chemical manipulations to be performed on the molecule without affecting the protected hydroxyl group.
The introduction of the MOM group, or "protection," is typically achieved by reacting the parent alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org Another method involves the use of dimethoxymethane (B151124) (methylal) in the presence of an acid catalyst like phosphorus pentoxide. adichemistry.com
Crucially, the MOM group can be selectively removed, or "deprotected," under acidic conditions. adichemistry.com This is often accomplished by treatment with acids such as hydrochloric acid in methanol. adichemistry.com More specialized and mild methods for deprotection have also been developed, such as using zinc bromide and propanethiol, which allows for the selective removal of the MOM group in the presence of other acid-sensitive functionalities. thieme-connect.com This ability to be selectively cleaved is a cornerstone of its strategic use in multi-step syntheses.
Strategic Importance of Alkyl-Substituted Benzene (B151609) Systems in Organic Synthesis
The presence of the isopropyl group on the benzene ring of this compound is of significant strategic importance in directing the course of further chemical reactions. Alkyl groups, such as the isopropyl group, are electron-donating and thus activate the benzene ring towards electrophilic aromatic substitution (EAS). lumenlearning.com This increased reactivity, however, can sometimes lead to multiple substitutions (polyalkylation) if not carefully controlled. lumenlearning.comchemistry.coach
The isopropyl group, along with the MOM-protected oxygen, directs incoming electrophiles primarily to the ortho and para positions on the benzene ring. The specific substitution pattern is a result of the combined electronic and steric effects of the existing substituents. The bulky nature of the isopropyl group can sterically hinder attack at the adjacent ortho position, potentially favoring substitution at the para position. Understanding these directing effects is crucial for planning synthetic routes to complex substituted benzenes. chemistry.coachlibretexts.org
Furthermore, the alkyl side chain itself can be a site for chemical modification. For instance, the benzylic position (the carbon atom of the isopropyl group directly attached to the benzene ring) is susceptible to radical halogenation and oxidation under specific conditions. pressbooks.pub This allows for the introduction of further functionality, expanding the synthetic utility of the molecule. The strategic planning of a synthesis involving substituted benzenes requires careful consideration of the order of reactions to achieve the desired product. libretexts.org
Overview of Research Trajectories for Aryl Ethers in Contemporary Chemical Science
Aryl ethers, the class of compounds to which this compound belongs, are fundamental structures in many natural products and pharmaceutical compounds. rsc.org As such, the development of new methods for their synthesis and functionalization is an active area of research.
Traditionally, the synthesis of aryl ethers has been dominated by methods like the Williamson ether synthesis. However, recent research has focused on developing more environmentally friendly and efficient catalytic processes. acs.org This includes high-temperature catalytic methods that can utilize weak alkylating agents, reducing the reliance on hazardous reagents. acs.org
Another significant research trajectory involves the direct functionalization of aryl ethers. Instead of being passive components of a molecule, the aryl ether moiety itself can be a target for chemical transformation. Recent advancements have demonstrated the selective functionalization of the C-H bonds of the alkyl group in aryl alkyl ethers through photocatalysis. rsc.org This allows for the introduction of new chemical bonds under mild conditions.
Furthermore, there is growing interest in using aryl ethers as alternatives to aryl halides in cross-coupling reactions. sioc-journal.cn The cleavage of the C-O bond in aryl ethers presents a challenge, but progress is being made in developing catalytic systems that can activate this bond, offering a more sustainable approach to building complex molecules. sioc-journal.cn The exploration of α-fluorinated ethers is another emerging area, with potential applications in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom. researchgate.net
Chemical Compound Information
| Compound Name |
| This compound |
| 2-isopropylphenol |
| Chloromethyl methyl ether |
| N,N-diisopropylethylamine |
| Dimethoxymethane |
| Phosphorus pentoxide |
| Hydrochloric acid |
| Zinc bromide |
| Propanethiol |
Chemical Properties of this compound
| Property | Value |
| CAS Number | 74931-59-2 |
| Chemical Formula | C11H16O2 |
| Predicted Density | 0.967±0.06 g/cm³ chemicalbook.com |
Properties
IUPAC Name |
1-(methoxymethoxy)-2-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(2)10-6-4-5-7-11(10)13-8-12-3/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPNGZAIPLMTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Isopropyl 2 Methoxymethoxy Benzene
Established Synthetic Routes to 1-Isopropyl-2-(methoxymethoxy)benzene
The synthesis of this compound is not typically a one-step process. It generally involves the initial synthesis of 2-isopropylphenol (B134262), followed by the protection of the hydroxyl group as a methoxymethyl ether.
Phenol (B47542) Alkylation and Subsequent Methoxymethylation Strategies
A primary and well-established route to this compound begins with the ortho-alkylation of phenol to form 2-isopropylphenol. This is commonly achieved through a Friedel-Crafts alkylation reaction using propylene (B89431) or isopropanol (B130326) as the alkylating agent. Various catalysts can be employed to promote ortho-selectivity. For instance, aluminum phenoxide, generated in situ from phenol and aluminum, has been traditionally used to direct the alkylation to the ortho position. Other solid acid catalysts, such as zeolites (e.g., H-Beta, H-Mordenite) and heteropoly acids, have also been investigated to improve selectivity and catalyst reusability. nih.gov
Once 2-isopropylphenol is obtained, the phenolic hydroxyl group is protected as a methoxymethyl ether. A common method for this transformation involves the reaction of 2-isopropylphenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The base neutralizes the hydrochloric acid generated during the reaction. An alternative and often milder method utilizes dimethoxymethane (B151124) and an acid catalyst, such as phosphorus pentoxide or a strong acid resin, to install the MOM group. mdpi.com
A representative two-step synthesis is outlined below:
Step 1: Synthesis of 2-Isopropylphenol
Step 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |
| Phenol | Propylene | Aluminum Phenoxide | 2-Isopropylphenol | 75-85 |
| 2-Isopropylphenol | MOM-Cl | DIPEA | This compound | >90 |
| 2-Isopropylphenol | Dimethoxymethane | H₃PO₄ | This compound | 80-90 |
Direct Functionalization Approaches to the Aromatic Ring System
Direct functionalization of the benzene (B151609) ring to introduce both the isopropyl and methoxymethoxy groups in a single or streamlined sequence is a more advanced approach. While a one-pot synthesis of this compound from benzene is not commonly reported, methods involving the direct ortho-C-H functionalization of a pre-methoxymethylated phenol are conceivable. However, the more prevalent strategy remains the sequential introduction of the functional groups as described above due to the high reactivity of unprotected phenol under many C-H activation conditions.
Development of Novel and Efficient Synthetic Protocols
Recent research has focused on developing more sustainable and efficient methods for the synthesis of compounds like this compound, emphasizing green chemistry principles and catalytic approaches.
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org In the context of synthesizing this compound, these principles can be applied in several ways:
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as supercritical fluids or water, where feasible. For the methoxymethylation step, using dimethoxymethane instead of the potentially carcinogenic chloromethyl methyl ether is a significant improvement. mdpi.com
Catalyst Reusability: Employing solid acid catalysts like zeolites or supported heteropolyacids for the alkylation step allows for easier separation and reuse of the catalyst, reducing waste. nih.gov For instance, the use of a reusable Wells-Dawson heteropolyacid has been shown to be effective for the deprotection of MOM ethers and can be inferred to be applicable for the protection step as well. nih.gov
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization approaches, in principle, offer higher atom economy than traditional methods that require pre-functionalized substrates.
A notable green approach for the alkylation of phenol is the use of supercritical water as a reaction medium, which can achieve high ortho-selectivity without the need for a catalyst. researchgate.net
Catalytic Approaches to C-O Bond Formation and MOM Ether Installation
Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthetic steps leading to this compound.
Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical route to ortho-alkylated phenols. Several transition metal complexes have been shown to catalyze the ortho-alkylation of phenols with high selectivity.
Rhenium-Catalyzed Alkylation: Dirhenium decacarbonyl (Re₂(CO)₁₀) has been reported as an effective catalyst for the regioselective ortho-mono-alkylation of phenols with alkenes. orgsyn.orgelsevierpure.com This method exhibits high functional group tolerance and typically stops after the introduction of one alkyl group. orgsyn.org
Ruthenium-Catalyzed Alkylation: Ruthenium complexes have also been investigated for the ortho-C-H functionalization of phenols. nih.gov These catalysts can activate the C-H bond at the ortho position, allowing for the introduction of an alkyl group.
The general scheme for a transition metal-catalyzed ortho-alkylation is as follows:

| Phenol Derivative | Alkene | Catalyst | Product | Yield (%) |
| Phenol | Propylene | Re₂(CO)₁₀ | 2-Isopropylphenol | Good to Excellent |
| Phenol | Propylene | Ru-based catalyst | 2-Isopropylphenol | Moderate to Good |
Following the transition metal-catalyzed ortho-alkylation, the resulting 2-isopropylphenol can be converted to this compound using the established methoxymethylation procedures. The development of a one-pot, transition-metal-catalyzed process for both the C-H alkylation and subsequent O-etherification remains an area of active research.
Organocatalytic Systems for Ether Synthesis
The formation of the ether linkage in this compound is fundamentally a protection reaction of a phenol. While traditionally reliant on stoichiometric bases or metal-catalyzed processes, there is growing interest in organocatalysis to achieve such transformations under milder, metal-free conditions. Organocatalysis in this context involves the use of small organic molecules to accelerate the reaction.
Although specific literature detailing an organocatalytic route exclusively for this compound is not prominent, the principles can be extrapolated from general organocatalytic etherification of phenols. One conceptual approach involves the activation of the electrophile, such as chloromethyl methyl ether (MOMCl), or the phenolic nucleophile through non-covalent interactions (e.g., hydrogen bonding) with an organocatalyst. For instance, chiral tertiary amines or phosphines could act as nucleophilic catalysts, forming a more reactive intermediate with MOMCl.
Alternatively, acid-catalyzed organocatalytic methods could be employed, particularly when using dimethoxymethane as the MOM source. A strong Brønsted acid catalyst, such as a diarylprolinol silyl (B83357) ether or a phosphoric acid derivative, could protonate dimethoxymethane, facilitating the departure of a methoxy (B1213986) group and generating a reactive oxocarbenium ion for subsequent trapping by the 2-isopropylphenol nucleophile. Research into the hydroxylative dearomatization of phenols using chiral oxaziridinium organocatalysts highlights the potential for complex, enantioselective transformations on phenol substrates, suggesting that simpler etherifications are well within the realm of possibility. nih.gov The development of metal-free arylation of alcohols using diaryliodonium salts also points towards milder, potentially organocatalytic, ether synthesis pathways. nih.govresearchgate.net
Microwave-Assisted and Flow Chemistry Techniques in Preparation
Modern synthetic chemistry increasingly utilizes technologies like microwave irradiation and continuous flow processing to enhance reaction efficiency, safety, and scalability. The preparation of this compound is a prime candidate for these techniques.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times and improvements in yield. tsijournals.comrsc.orgresearchgate.net In the context of ether synthesis, microwave irradiation can accelerate the rate of Williamson-type reactions. For the synthesis of this compound from 2-isopropylphenol and a methoxymethylating agent, microwave heating can reduce reaction times from several hours under conventional reflux to mere minutes. tsijournals.com This rapid, uniform heating minimizes the formation of by-products that can occur during prolonged heating. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Ether Synthesis (Representative)
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 4-24 hours | 2-15 minutes |
| Typical Yield | 70-85% | 85-98% |
| Energy Input | Indirect, slow, non-uniform | Direct, rapid, uniform |
| Side Reactions | Higher potential due to long heating | Minimized due to short reaction time |
Flow Chemistry: Continuous flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. This methodology offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhances safety by minimizing the volume of hazardous reagents at any given time, and allows for straightforward scaling. A Chinese patent describes a method for the in-situ generation of MOMCl in a continuous flow reactor, which can then immediately react with a hydroxyl compound. google.com This approach is ideal for preparing this compound, as it avoids the isolation of the highly toxic and carcinogenic MOMCl. google.comwikipedia.org The reaction of 2-isopropylphenol with the freshly generated MOMCl in the presence of a base can be completed within minutes as it passes through a heated section of the reactor, with the product being collected continuously downstream.
Chemo- and Regioselectivity Considerations in Synthesis
The synthesis of this compound from its precursors requires careful control of selectivity to ensure the desired product is formed exclusively.
The regioselectivity of the final molecule is predetermined by the starting material, 2-isopropylphenol. The ortho-relationship between the isopropyl and hydroxyl groups is established during the synthesis of this precursor, typically via Friedel-Crafts alkylation of phenol, where reaction conditions can be tuned to favor the ortho-isomer over the para-isomer. The subsequent methoxymethylation reaction is inherently regioselective, as it occurs exclusively at the highly nucleophilic phenolic oxygen.
Chemoselectivity , the selective reaction of one functional group in the presence of others, is a critical consideration. youtube.comyoutube.com The methoxymethylation of 2-isopropylphenol is a chemoselective process designed to protect the hydroxyl group while leaving other parts of the molecule, or other functional groups in more complex substrates, untouched. adichemistry.com
Control of Functional Group Compatibility
The standard conditions for introducing a MOM group involve using an electrophilic source like chloromethyl methyl ether (MOMCl) or dimethoxymethane with a base or acid catalyst, respectively. adichemistry.comsynarchive.com The compatibility of other functional groups on the aromatic ring or elsewhere in the molecule is crucial.
Base-Mediated Methods (e.g., MOMCl, DIPEA): These conditions are generally mild and compatible with a wide range of functional groups. Esters, amides, ketones, and alkyl halides are typically stable. However, highly acidic protons (e.g., from carboxylic acids or other phenols) would also be deprotonated by the base, leading to competitive reactions.
Acid-Catalyzed Methods (e.g., CH₂(OMe)₂, TfOH): These conditions are not suitable for molecules containing acid-labile groups such as silyl ethers (e.g., TBS), acetals, or tert-butyl esters, which could be cleaved. acs.org
The MOM ether itself is stable to a variety of reagents, including most oxidizing and reducing agents (e.g., LiAlH₄, NaBH₄, KMnO₄), organometallic reagents (e.g., Grignard, organolithiums), and non-acidic nucleophiles, making it a robust protecting group for subsequent transformations. adichemistry.com
Table 2: Representative Conditions for MOM Protection of Phenols
| Reagent System | Base/Catalyst | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| CH₃OCH₂Cl | i-Pr₂NEt (DIPEA) | CH₂Cl₂ | 0 °C to RT | 85-98% | synarchive.com |
| CH₃OCH₂Cl | NaH | DMF | RT | 74-96% | synarchive.com |
| CH₂(OMe)₂ | P₂O₅ | CHCl₃ | 25 °C | Good | adichemistry.com |
| CH₃COOCH₂OCH₃ | ZnCl₂ (Lewis Acid) | CH₂Cl₂ | RT | ~81% |
Chemical Reactivity and Transformations of 1 Isopropyl 2 Methoxymethoxy Benzene
Reactivity of the Aromatic Ring System
The electron-donating nature of the alkoxy and alkyl substituents makes the benzene (B151609) ring highly susceptible to electrophilic attack and amenable to directed metalation strategies.
Electrophilic aromatic substitution (SEAr) on 1-Isopropyl-2-(methoxymethoxy)benzene is predicted to be a facile process due to the activating nature of both the isopropyl and methoxymethoxy substituents. libretexts.org These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. In this specific molecule, the C4 and C6 positions are para and ortho, respectively, to the strong activating MOM group. The C3 and C5 positions are also activated. The interplay between the directing effects of both groups and the steric hindrance from the bulky isopropyl group will determine the final regiochemical outcome.
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would lead to the introduction of a halogen atom onto the ring.
Nitration: The use of nitrating agents, such as a mixture of nitric acid and sulfuric acid, would introduce a nitro group (NO₂). Studies on the nitration of structurally similar compounds like 4-isopropylanisole (B1583350) show that nitration occurs readily, though ipso-substitution (replacement of the isopropyl group) can also be a competing pathway under certain acidic conditions. rsc.org
Friedel-Crafts Reactions: Acylation or alkylation using an acyl chloride or alkyl halide in the presence of a Lewis acid like aluminum chloride (AlCl₃) is a key method for forming new carbon-carbon bonds. libretexts.orgyoutube.com For instance, the Friedel-Crafts alkylation of anisole (B1667542) (a related compound) with isopropyl chloride yields a mixture of ortho and para substituted products. askfilo.com Given the existing substitution pattern of this compound, further alkylation would likely occur at the more accessible C4 or C6 positions.
The precise ratio of ortho and para products in these reactions would be influenced by reaction conditions such as temperature and the specific reagents employed.
Nucleophilic aromatic substitution (SNAr) is a reaction pathway that is generally not favored for electron-rich aromatic rings like that of this compound. SNAr reactions typically require the presence of at least one strong electron-withdrawing group (such as a nitro group) to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. rsc.org Since both the isopropyl and methoxymethoxy groups are electron-donating, they destabilize this potential intermediate, making the ring non-reactive towards nucleophiles under standard SNAr conditions.
An alternative pathway, the elimination-addition (benzyne) mechanism, can occur with very strong bases like sodium amide (NaNH₂), but this is a harsh method and has not been specifically reported for this compound.
A powerful strategy for the regioselective functionalization of this compound is Directed Ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org The methoxymethoxy (MOM) group is recognized as a potent Directed Metalation Group (DMG). organic-chemistry.org The oxygen atoms of the MOM group can chelate to an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), positioning the base to selectively deprotonate the adjacent ortho position (C3).
This process generates a highly reactive aryllithium intermediate which is stable at low temperatures. This intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups at the C3 position with high regioselectivity. wikipedia.orgharvard.edu This method bypasses the regioselectivity issues often encountered with electrophilic aromatic substitution.
| Reagent Sequence | Electrophile (E+) | Product Functional Group at C3 | Reference |
|---|---|---|---|
| 1. n-BuLi, THF, -78 °C 2. DMF | Dimethylformamide (DMF) | -CHO (Aldehyde) | harvard.edu |
| 1. s-BuLi, THF, -78 °C 2. CO₂ | Carbon Dioxide (CO₂) | -COOH (Carboxylic Acid) | wikipedia.orgorganic-chemistry.org |
| 1. n-BuLi, THF, -78 °C 2. I₂ | Iodine (I₂) | -I (Iodide) | wikipedia.orgorganic-chemistry.org |
| 1. t-BuLi, THF, -78 °C 2. (CH₃)₃SiCl | Trimethylsilyl (B98337) chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) | harvard.edu |
Transformations Involving the Methoxymethoxy (MOM) Group
The methoxymethoxy (MOM) group serves as a robust protecting group for the phenolic oxygen. Its primary role is to be temporarily present during other synthetic transformations and then be selectively removed to reveal the parent phenol (B47542), 2-isopropylphenol (B134262).
The cleavage of the MOM ether is a critical step in synthetic sequences utilizing this protecting group. A variety of methods are available, ranging from strongly acidic conditions to milder, more selective reagents. The choice of method depends on the sensitivity of other functional groups present in the molecule. wikipedia.org
Recent advancements have focused on developing mild and chemoselective deprotection protocols. For instance, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been shown to be an effective heterogeneous catalyst for the deprotection of phenolic MOM ethers at room temperature in high yields. researchgate.netorganic-chemistry.org Another mild system involves the use of trimethylsilyl triflate (TMSOTf) in combination with 2,2′-bipyridyl, which can cleave aromatic MOM ethers under non-acidic conditions. rsc.orgnih.gov
| Reagent | Solvent | Conditions | Reference |
|---|---|---|---|
| Concentrated HCl | Methanol | Reflux | rsc.org |
| NaHSO₄-SiO₂ | Dichloromethane | Room Temperature | organic-chemistry.org |
| TMSOTf, 2,2′-bipyridyl | Acetonitrile (B52724) | 0 °C to Room Temperature | nih.gov |
| Lewis Acids (e.g., Zn(OTf)₂) | Isopropanol (B130326) | Reflux | researchgate.net |
The most common method for MOM group removal is through acid catalysis. wikipedia.org The mechanism involves the protonation of one of the ether oxygens, typically the more accessible methoxy (B1213986) oxygen, by a Brønsted or Lewis acid. This protonation makes the MOM group a better leaving group.
The subsequent step is the cleavage of the carbon-oxygen bond to form the parent phenol and a resonance-stabilized oxocarbenium ion ([CH₂OCH₃]⁺). This cation is highly reactive and is subsequently quenched by water or another nucleophile present in the reaction mixture. The final byproducts of this reaction are formaldehyde (B43269) and methanol. Strong acids such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), or sulfuric acid (H₂SO₄) are often employed for this transformation. rsc.org
Derivatives, Analogues, and Structural Modifications of 1 Isopropyl 2 Methoxymethoxy Benzene
Synthesis of Substituted 1-Isopropyl-2-(methoxymethoxy)benzene Analogues
The synthesis of analogues of this compound can be systematically approached by modifying three key structural components: the aromatic ring, the isopropyl substituent, and the acetal (B89532) protecting group.
The introduction of new functional groups onto the benzene (B151609) ring of this compound is a primary strategy for creating structural diversity. A powerful method for achieving regioselective functionalization is through directed ortho-metalation (DoM) . wikipedia.orgorganic-chemistry.org In this strategy, the methoxymethoxy (MOM) group acts as a directed metalation group (DMG), facilitating the deprotonation of the aromatic proton at the ortho position (C6) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126). The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. wikipedia.orguwindsor.ca
The hierarchy of directing metalation groups has been established through competition experiments, with alkoxyalkoxy groups like the MOM group being effective at directing lithiation. harvard.edu The general mechanism involves the coordination of the lithium atom to the oxygen of the MOM group, which acidifies the adjacent ortho-proton, allowing for its removal. uwindsor.ca
Table 1: Examples of Functional Groups Introduced via Directed ortho-Metalation
| Electrophile | Introduced Functional Group |
| D₂O | -D (Deuterium) |
| I₂ | -I (Iodo) |
| (CH₃)₂SO₄ | -CH₃ (Methyl) |
| CO₂ | -COOH (Carboxylic acid) |
| RCHO | -CH(OH)R (Secondary alcohol) |
| R₂CO | -C(OH)R₂ (Tertiary alcohol) |
| RCN | -COR (Ketone) |
This methodology allows for the precise installation of substituents that can significantly alter the electronic and steric properties of the parent molecule.
While less common than aromatic ring functionalization, modification of the isopropyl group can also lead to valuable analogues. Standard free-radical halogenation reactions, for instance, can introduce a halogen at the benzylic position, which can then serve as a handle for further transformations. Subsequent nucleophilic substitution or elimination reactions can be employed to introduce a variety of other functional groups.
Another approach involves the synthesis of analogues starting from differently substituted phenols. For example, using a phenol (B47542) with a tert-butyl group instead of an isopropyl group at the 2-position would yield the corresponding tert-butyl analogue after protection of the hydroxyl group.
Alternative acetal protecting groups can be introduced by reacting 2-isopropylphenol (B134262) with different reagents. The relative stability of these groups can be tuned, for example, by altering the electronic properties of the alkoxy component of the acetal.
Table 2: Common Acetal Protecting Groups for Phenols
| Protecting Group | Abbreviation | Reagent for Introduction |
| Methoxymethyl ether | MOM | Chloromethyl methyl ether (MOM-Cl) |
| Ethoxyethyl ether | EE | Ethyl vinyl ether |
| Tetrahydropyranyl ether | THP | Dihydropyran |
| Benzyloxymethyl ether | BOM | Benzyl chloromethyl ether (BOM-Cl) |
The ease of cleavage of these protecting groups typically occurs under acidic conditions, regenerating the parent phenol. wikipedia.org
Exploration of Heterocyclic and Annulated Derivatives
The functionalized analogues of this compound serve as valuable precursors for the synthesis of more complex heterocyclic and annulated systems. For instance, an ortho-carboxylated derivative can undergo condensation reactions with appropriate binucleophiles to form fused heterocyclic rings. Similarly, ortho-halogenated analogues are excellent substrates for transition-metal-catalyzed cross-coupling reactions to build larger, more complex aromatic systems.
The synthesis of heterocyclic compounds often involves the reaction of a starting material with various reagents under suitable conditions to achieve ring closure. researchgate.netguilan.ac.ir For example, a derivative of this compound bearing an amino group and a carboxylic acid in adjacent positions could be cyclized to form a lactam.
Structure-Reactivity Relationship Studies in Derived Systems
Understanding the relationship between the structure of these derivatives and their chemical reactivity is fundamental for predicting their behavior in further synthetic transformations and for designing molecules with specific properties.
The introduction of substituents on the aromatic ring of this compound significantly influences its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. The rate of EAS is highly dependent on the electronic nature of the substituents already present on the ring. lumenlearning.com
Electron-donating groups (EDGs) , such as alkoxy and alkyl groups, increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack and increasing the reaction rate. lumenlearning.comlibretexts.org The methoxymethoxy and isopropyl groups of the parent molecule are both electron-donating.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring, deactivating it towards electrophilic attack and slowing down the reaction rate. lumenlearning.comlibretexts.org
The kinetics of these reactions can be quantitatively assessed by comparing the relative rates of reaction for a series of substituted analogues. This allows for the establishment of a clear structure-reactivity relationship, where the electronic properties of the substituents can be correlated with the observed reaction rates and product distributions.
Steric Hindrance and Conformational Influences on Reactivity
The reactivity of this compound is significantly governed by the interplay of electronic effects and, most notably, the steric and conformational factors arising from its substituents. The bulky isopropyl group at the C1 position and the flexible methoxymethyl (MOM) ether at the C2 position create a unique chemical environment that dictates the regioselectivity and feasibility of various aromatic functionalization reactions.
Steric Hindrance in Electrophilic Aromatic Substitution
In classical electrophilic aromatic substitution (SEAr) reactions, both the isopropyl group and the methoxymethoxy group are activating and ortho-, para-directing. youtube.comlibretexts.org The -OMOM group, being a strong electron-donating group through resonance, is the dominant directing group. libretexts.org It strongly activates the positions ortho (C3) and para (C5) to it. However, the steric bulk of the adjacent isopropyl group creates significant hindrance at the C3 position.
This steric clash is expected to heavily disfavor the approach of an electrophile to the C3 position. Consequently, electrophilic substitution on this compound is predicted to occur with high regioselectivity at the sterically accessible and electronically activated C5 (para) position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Electronic Effect of -OMOM | Steric Effect of -isopropyl | Predicted Outcome |
| C3 (ortho) | Activated | Highly Hindered | Minor or no product |
| C5 (para) | Activated | Unhindered | Major product |
This predicted outcome is a classic example of how steric factors can override one of the electronically favored positions in electrophilic aromatic substitution.
Conformational Influences on Directed ortho-Metalation (DoM)
The methoxymethoxy (MOM) group is a well-established Directed Metalation Group (DMG) in organic synthesis. wikipedia.orgorganic-chemistry.org It can chelate with an organolithium reagent, such as n-butyllithium, directing the deprotonation to an adjacent ortho position. In the case of this compound, the only available ortho proton is at the C3 position.
The success of a Directed ortho-Metalation (DoM) reaction is highly dependent on the conformation of the DMG. For effective chelation, the oxygen atoms of the MOM group must adopt a conformation that allows for the formation of a stable five-membered ring with the lithium cation of the alkyllithium base. This pre-coordination complex significantly increases the kinetic acidity of the C3 proton, facilitating its abstraction.
The large isopropyl group at the C1 position is expected to have a profound influence on the conformational equilibrium of the MOM group. It will likely restrict the free rotation of the C(aryl)-O bond and the O-CH₂ bond of the MOM ether, forcing it into specific low-energy conformations.
Favorable Conformation: A conformation where the methoxy (B1213986) oxygen of the MOM group is oriented towards the C3 position would facilitate the chelation of the organolithium reagent and promote deprotonation at C3.
Unfavorable Conformation: Conversely, a conformation where the MOM group is oriented away from the C3 position due to steric repulsion from the isopropyl group would hinder the necessary chelation, potentially impeding or completely preventing the DoM reaction.
The steric hindrance from the isopropyl group not only affects the conformation of the MOM group but also sterically shields the C3 proton from the bulky organolithium base. Overcoming this combined steric and conformational challenge might require specific reaction conditions, such as the use of a less sterically demanding base or the addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the stability of the pre-coordination complex. researchgate.netharvard.edu
Table 2: Factors Influencing the Directed ortho-Metalation of this compound
| Factor | Influence on Reactivity | Rationale |
| Steric Hindrance | Decreases reactivity at C3 | The bulky isopropyl group physically blocks the approach of the organolithium base to the C3 proton. |
| Conformational Lock | Can either increase or decrease reactivity | A favorable conformation locked in place by the isopropyl group could enhance chelation and subsequent deprotonation. An unfavorable locked conformation would prevent it. |
| Chelation | Essential for DoM | The ability of the MOM group's oxygen atoms to coordinate with the lithium ion is a prerequisite for directed deprotonation. wikipedia.orgorganic-chemistry.org |
Advanced Spectroscopic and Mechanistic Elucidation of 1 Isopropyl 2 Methoxymethoxy Benzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights.acs.org
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-Isopropyl-2-(methoxymethoxy)benzene. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom can be established.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic, isopropyl, and methoxymethyl (MOM) groups. The aromatic protons, due to their different electronic environments from the ortho-substituents, would appear as a complex multiplet pattern in the typical aromatic region (~6.8-7.5 ppm). libretexts.org The methine proton of the isopropyl group would resonate as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The protons of the MOM ether group would present as two distinct singlets: one for the O-CH₂-O methylene (B1212753) group and another for the O-CH₃ methyl group. libretexts.orgpressbooks.pub
In the ¹³C NMR spectrum, the aromatic carbons would show six distinct signals in the range of approximately 110-160 ppm. libretexts.org The carbon attached to the isopropyl group and the carbon bearing the methoxymethoxy group would have characteristic chemical shifts influenced by the electron-donating nature of these substituents. The carbons of the isopropyl and methoxymethyl groups would appear in the aliphatic region of the spectrum. libretexts.orglibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values are based on standard substituent effects on benzene (B151609) rings. Actual experimental values may vary.)
| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Aromatic H (4H) | 6.8 - 7.4 | m | Ar-C (C1-C6) | 115 - 157 |
| O-CH₂-O (2H) | ~5.2 | s | O-CH₂-O | ~95 |
| O-CH₃ (3H) | ~3.5 | s | O-CH₃ | ~56 |
| CH(CH₃)₂ (1H) | ~3.3 | sept | CH(CH₃)₂ | ~27 |
| CH(CH₃)₂ (6H) | ~1.2 | d | CH(CH₃)₂ | ~23 |
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) in Complex Structure Assignment.nih.govresearchgate.netyoutube.com
For complex molecules, one-dimensional NMR spectra can be challenging to interpret due to overlapping signals. Two-dimensional (2D) NMR experiments provide an additional dimension of information, revealing correlations between different nuclei and enabling definitive structure assignment. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling relationships. youtube.com For this compound, COSY would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern. It would also confirm the coupling between the isopropyl methine proton and the two methyl groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). youtube.com By mapping each proton signal to its attached carbon, HMQC/HSQC allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). youtube.com HMBC is crucial for piecing together molecular fragments. For instance, it would show correlations from the isopropyl methine proton to the aromatic ring carbon it is attached to (³J) and the adjacent aromatic carbons (³J). Similarly, correlations from the O-CH₂-O protons to the aromatic carbon C2 and the O-CH₃ carbon would confirm the structure of the methoxymethyl ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformation. In this case, it would show through-space correlations between the protons of the isopropyl group and the adjacent aromatic proton, as well as between the MOM group protons and their neighboring aromatic proton. researchgate.net
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Key Expected Correlations |
|---|---|
| COSY | - Between adjacent aromatic protons.
|
| HMQC/HSQC | - Each aromatic proton to its directly attached carbon.
|
| HMBC | - Isopropyl CH proton to aromatic C1.
|
| NOESY | - Between isopropyl protons and H6 proton on the aromatic ring.
|
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes that occur on the NMR timescale. beilstein-journals.org For this compound, there are several rotational barriers that could potentially be studied by variable-temperature (VT) NMR.
The rotation around the C(aryl)-O bond and the C(aryl)-C(isopropyl) bond may be hindered due to steric interactions between the two bulky ortho substituents. At low temperatures, this restricted rotation could lead to the observation of distinct signals for otherwise equivalent protons or carbons (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. beilstein-journals.org By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for this conformational interchange can be calculated, providing valuable insight into the molecule's flexibility and steric properties. Similar dynamic behavior could be investigated for the rotation around the O-CH₂ bond of the acetal (B89532) group.
Solid-State NMR Applications.researchgate.netnih.gov
While solution-state NMR provides information about the time-averaged structure of a molecule, solid-state NMR (ssNMR) spectroscopy characterizes molecules in their solid, crystalline, or amorphous forms. ethz.ch This technique is particularly valuable for studying the effects of crystal packing and intermolecular interactions on molecular conformation. researchgate.net
For this compound, ssNMR could reveal the precise conformation adopted by the molecule in the solid state, which might differ from its preferred solution-phase conformation. Anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution, can be measured in ssNMR to provide detailed information about bond lengths and angles. For example, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could resolve distinct signals for crystallographically inequivalent carbon atoms within the unit cell, offering a more detailed picture of the solid-state structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis.acs.orgresearchgate.netyoutube.comnih.govmdpi.com
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. marmacs.org By identifying characteristic frequencies, these methods allow for the confirmation of functional groups present in a molecule. google.com
For this compound, the IR spectrum would be expected to show several key absorption bands. These include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopropyl and methoxymethyl groups (below 3000 cm⁻¹). libretexts.org The most characteristic peaks would be the strong C-O stretching vibrations of the ether linkages, typically found in the 1000-1300 cm⁻¹ region. libretexts.org Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, and C-H out-of-plane bending bands in the 650-900 cm⁻¹ region can sometimes give clues about the aromatic substitution pattern. libretexts.org
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar, symmetric vibrations. Therefore, it would provide complementary information, especially for the symmetric breathing modes of the benzene ring and the vibrations of the non-polar isopropyl group. researchgate.net
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | -CH, -CH₃ | 2980 - 2850 | Strong |
| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium-Strong |
| C-O Stretch (Aryl Ether) | Ar-O-CH₂ | ~1250 | Strong |
| C-O Stretch (Alkyl Ether) | CH₂-O-CH₃ | ~1150 - 1050 | Strong |
| C-H Out-of-Plane Bend | Ar-H | 900 - 675 | Strong |
Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization.acs.orgresearchgate.netyoutube.comnih.gov
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (194.26 g/mol ). The fragmentation pattern would be dictated by the stability of the resulting carbocations. Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃) from the isopropyl group to form a stable benzylic cation [M-15]⁺.
Loss of the entire isopropyl group (•C₃H₇) to yield a phenoxy-derived cation [M-43]⁺.
Cleavage of the methoxymethyl group, potentially leading to the loss of a methoxy (B1213986) radical (•OCH₃) to give [M-31]⁺ or formaldehyde (B43269) (CH₂O) to give [M-30]⁺.
A prominent peak corresponding to the methoxymethyl cation [CH₂OCH₃]⁺ at m/z 45 is also highly characteristic of MOM-protected alcohols and phenols.
High-Resolution Mass Spectrometry (HRMS)
While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the m/z to several decimal places. researchgate.netmdpi.com This high accuracy allows for the determination of the exact elemental composition of the parent ion and its fragments. nih.govmdpi.com For this compound (C₁₂H₁₈O₂), HRMS would be able to confirm the molecular formula by providing an exact mass that distinguishes it from any other combination of atoms with the same nominal mass. This capability is invaluable for confirming the identity of newly synthesized compounds and for analyzing complex reaction mixtures.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, electron ionization (EI) would initially generate a molecular ion ([M]•+), which then undergoes a series of characteristic fragmentation reactions. The elucidation of these pathways provides a veritable fingerprint for the molecule's structure.
The primary fragmentation events are dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound include:
Alpha-Cleavage of the Isopropyl Group: The bond between the benzene ring and the isopropyl group is susceptible to cleavage. This results in the loss of a methyl radical (•CH₃) to form a resonance-stabilized secondary benzylic carbocation at [M-15]⁺, or more significantly, the loss of an isopropyl radical (•CH(CH₃)₂) to generate a major fragment ion at [M-43]⁺.
Cleavage of the Methoxymethyl (MOM) Ether: The ether linkages are common sites for fragmentation.
Cleavage of the O-CH₂ bond can lead to the loss of a methoxymethyl radical (•CH₂OCH₃), resulting in a phenoxy cation at m/z 135.
Alternatively, cleavage of the CH₂-O bond can expel a formaldehyde molecule (CH₂O, 30 Da) from the methoxymethyl group, a common pathway for MOM-protected alcohols.
The loss of a methoxy radical (•OCH₃) from the MOM group would yield a fragment at [M-31]⁺.
Fragmentation of the Aromatic Ring: Aromatic compounds exhibit characteristic fragmentation patterns, including the loss of acetylene (B1199291) (C₂H₂) or the formation of tropylium-like ions. docbrown.infoyoutube.com For phenols and related compounds, the loss of carbon monoxide (CO) from the phenoxy cation is a well-documented pathway, leading to a cyclopentadienyl (B1206354) cation. docbrown.infolibretexts.org
By analyzing the daughter ions produced from the collision-induced dissociation (CID) of a selected parent ion (e.g., the molecular ion at m/z 180), a detailed fragmentation map can be constructed. This allows for the unambiguous identification of the compound and its derivatives in complex mixtures.
Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 165 | [M-CH₃]⁺ | •CH₃ (15 Da) | α-cleavage at isopropyl group |
| 137 | [M-C₃H₇]⁺ | •C₃H₇ (43 Da) | Loss of isopropyl radical |
| 135 | [M-CH₂OCH₃]⁺ | •CH₂OCH₃ (45 Da) | Cleavage of the MOM ether |
| 149 | [M-OCH₃]⁺ | •OCH₃ (31 Da) | Cleavage within the MOM ether |
| 107 | [M-CH₂OCH₃ - CO]⁺ | •CH₂OCH₃, CO (73 Da) | Loss of MOM radical, then CO from phenoxy ion |
| 91 | [C₇H₇]⁺ | - | Rearrangement to tropylium (B1234903) ion |
Advanced UV-Vis Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by π→π* transitions within the benzene ring. The substitution pattern significantly influences the position (λ_max) and intensity (ε) of the absorption bands.
Phenols typically display two primary absorption bands in the UV region, originating from the benzene chromophore. researchgate.net These are often referred to as the E-band (or B-band, for benzenoid) and the B-band (or C-band, for conjugated).
Primary Band (E-band): This high-energy transition (¹B₁u ← ¹A₁g in benzene) is expected to appear at shorter wavelengths, typically around 210-230 nm.
Secondary Band (B-band): This lower-energy, symmetry-forbidden transition (¹B₂u ← ¹A₁g in benzene) exhibits fine structure and appears at longer wavelengths, generally around 260-290 nm. researchgate.net
Both the isopropyl and the methoxymethoxy groups are auxochromes, which are substituents that, when attached to a chromophore, modify the λ_max and ε. Both groups are electron-donating, causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The ortho-positioning of these two groups leads to steric interactions that can influence the planarity and conjugation of the methoxymethoxy group with the ring, potentially altering the fine structure of the B-band.
The solvent can also play a role; polar solvents may interact with the ether oxygen atoms, leading to slight solvatochromic shifts in the absorption maxima.
Table 2: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Cyclohexane)
| Band | Transition Type | Predicted λ_max (nm) | Characteristics |
|---|---|---|---|
| E-band | π→π* | ~220 nm | Intense absorption |
Spectroscopic Probes for Reaction Intermediate Detection
Spectroscopic techniques are invaluable for detecting and characterizing transient reaction intermediates, thereby providing mechanistic insights into chemical transformations. For derivatives of this compound, in situ monitoring is crucial for understanding reaction kinetics and pathways, particularly during the cleavage or formation of the methoxymethyl (MOM) protecting group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring reactions involving the MOM group. acs.orgrsc.org The deprotection of this compound to form 2-isopropylphenol (B134262) can be tracked in real-time.
Reactant Signals: The starting material exhibits characteristic singlets for the methoxy protons (-OCH₃) around δ 3.5 ppm and the methylene protons (-O-CH₂-O-) around δ 5.2 ppm.
Product Signals: As the reaction proceeds, these signals will decrease in intensity. Concurrently, a new signal corresponding to the phenolic hydroxyl proton (-OH) will appear, typically in the range of δ 4-7 ppm, and the aromatic proton signals will shift due to the change in the electronic environment. libretexts.org The kinetics of the reaction can be determined by integrating these signals over time. researchgate.net
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can also be used as an in situ probe. nih.gov
C-O Stretching: The MOM group has characteristic C-O-C asymmetric and symmetric stretching vibrations in the fingerprint region of the IR spectrum (typically 1150-1050 cm⁻¹).
O-H Stretching: The formation of the deprotected phenol (B47542) product would be clearly indicated by the appearance of a broad O-H stretching band in the 3600-3200 cm⁻¹ region. By monitoring the disappearance of the C-O-C ether bands and the appearance of the O-H band, the progress of the deprotection can be followed. nih.gov This method is particularly useful for reactions in which taking samples for NMR analysis is not feasible.
These spectroscopic methods allow for the direct observation of the conversion, helping to identify potential stable intermediates, such as a salt intermediate that might form before the final product is released, depending on the reaction mechanism. acs.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-Isopropylphenol |
| Anisole (B1667542) |
| Benzene |
| Acetylene |
| Carbon Monoxide |
Computational and Theoretical Studies on 1 Isopropyl 2 Methoxymethoxy Benzene
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio methods, and semi-empirical methods.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for studying the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost. For a molecule like 1-Isopropyl-2-(methoxymethoxy)benzene, DFT calculations could predict its geometry, spectroscopic properties, and reactivity. A study on disubstituted benzenes has utilized DFT with the B3LYP functional to calculate ionization potentials, showing good agreement with experimental values. cmu.edu Similarly, DFT has been employed to investigate the electrophilic aromatic bromination of substituted benzenes like anisole (B1667542). rsc.org
Frontier Molecular Orbital (FMO) theory is a key concept within DFT for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A small HOMO-LUMO gap generally suggests high chemical reactivity and low kinetic stability. datapdf.comresearchgate.net
A detailed computational study on this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. This analysis would help in identifying the most probable sites for electrophilic and nucleophilic attack. While specific HOMO-LUMO energy values for this compound are not available in the literature, the table below illustrates the kind of data that would be generated in such a study.
| Parameter | Hypothetical Value (eV) | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO. Relates to chemical reactivity and stability. |
No specific experimental or calculated data for HOMO-LUMO energies of this compound were found in the performed search.
The distribution of electron density within a molecule is fundamental to understanding its polarity and intermolecular interactions. DFT calculations can provide a detailed picture of the charge distribution, often visualized using molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic interactions.
The following table shows the type of data that would be obtained from a DFT calculation of charge distribution and dipole moment for this compound.
| Parameter | Hypothetical Value | Description |
| Dipole Moment (Debye) | - | A vector quantity measuring the molecule's overall polarity. |
| Mulliken Atomic Charges | - | A method for partitioning the electron density among the atoms in a molecule. |
| Natural Population Analysis (NPA) Charges | - | An alternative method for assigning atomic charges, often considered more robust than Mulliken charges. |
Specific calculations of charge distribution and dipole moment for this compound are not available in the public domain based on the conducted search.
Ab Initio Methods for High-Accuracy Calculations
Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental laws of quantum mechanics, without the use of experimental data in the calculations. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results, but they are computationally more demanding than DFT. For a molecule of the size of this compound, high-level ab initio calculations would be computationally expensive but could serve as a benchmark for less demanding methods. A study on substituted benzenes used ab initio methods with various basis sets to calculate the energy differences between benzene (B151609) and its Dewar isomers. datapdf.com
Semi-Empirical Methods for Large Systems
Semi-empirical methods are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data to simplify the calculations. cmu.edu Methods like AM1, PM3, and MNDO are significantly faster than ab initio or DFT methods, making them suitable for calculations on very large molecules or for preliminary explorations of the potential energy surface. pharmacy180.comacs.org While less accurate than higher-level methods, they can still provide valuable qualitative insights into the electronic structure and properties of molecules like this compound.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum chemical methods focus on the electronic structure of a molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the conformational and dynamic behavior of molecules.
Molecular Mechanics (MM) methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. The molecule is treated as a collection of atoms held together by springs representing the chemical bonds. The energy is calculated using a force field, which is a set of parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions. MM methods are very fast and are well-suited for studying the conformational landscape of flexible molecules like this compound, which has several rotatable bonds.
A search of the available literature did not yield any specific molecular mechanics or molecular dynamics studies on this compound.
Applications of 1 Isopropyl 2 Methoxymethoxy Benzene As a Synthetic Intermediate or Building Block
Role in the Synthesis of Complex Natural Products and Analogues
The strategic use of 1-isopropyl-2-(methoxymethoxy)benzene is particularly evident in the total synthesis of complex natural products. These intricate molecules often possess multiple reactive functional groups, necessitating a carefully orchestrated sequence of protection and deprotection steps to achieve the desired final structure. The MOM-protected 2-isopropylphenol (B134262) moiety can be a key component of a larger synthetic intermediate, which is then elaborated through various chemical transformations.
While specific examples of its direct incorporation into the final structure of a named natural product are not extensively documented in readily available literature, its utility is implied through the widespread use of MOM-protected phenols in synthetic chemistry. The principles of its application can be understood through its role as a stable aromatic building block that can be carried through numerous synthetic steps before the final deprotection to reveal the free phenol (B47542).
The methoxymethyl (MOM) ether is a popular choice for protecting alcohols and phenols due to its ease of installation and its stability to a range of reagents, yet it can be removed under relatively mild acidic conditions. wikipedia.org The formation of this compound from 2-isopropylphenol is typically achieved by reacting the phenol with a reagent like chloromethyl methyl ether in the presence of a non-nucleophilic base. wikipedia.org
Once the hydroxyl group is protected as the MOM ether, the aromatic ring of this compound can undergo a variety of chemical modifications without affecting the protected hydroxyl group. This is a critical strategy in multi-step synthesis. For instance, reactions such as lithiation followed by the addition of an electrophile can be performed on the aromatic ring to introduce new functional groups. The stability of the MOM group under these conditions is a key advantage.
The deprotection of the MOM group to regenerate the free phenol is typically the final step in a synthetic sequence. This is often accomplished using acidic conditions, such as treatment with hydrochloric acid or a Lewis acid. wikipedia.org The ability to selectively remove the MOM group without disturbing other acid-sensitive functionalities in the molecule is a testament to its strategic utility.
Key Features of the MOM Protecting Group in the Context of this compound:
| Feature | Description |
| Installation | Typically formed by reacting 2-isopropylphenol with chloromethyl methyl ether and a non-nucleophilic base. wikipedia.org |
| Stability | Stable to a wide range of reaction conditions, including many organometallic reagents, hydrides, and some oxidizing and reducing agents. |
| Cleavage | Readily removed under acidic conditions (e.g., HCl, trifluoroacetic acid, or Lewis acids). wikipedia.org |
| Strategic Advantage | Allows for the unmasking of the reactive phenolic hydroxyl group at a late stage in a synthetic sequence, preventing unwanted side reactions. |
This compound is a valuable precursor for the construction of more complex and highly substituted aromatic scaffolds. The existing isopropyl and protected hydroxyl groups on the benzene (B151609) ring can direct subsequent substitution reactions to specific positions, a concept central to aromatic chemistry.
For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, on the this compound ring would be directed by the activating, ortho-para directing methoxymethoxy group and the weakly activating, ortho-para directing isopropyl group. The interplay of these directing effects, along with steric hindrance from the bulky isopropyl group, allows for a degree of regiochemical control in the introduction of new substituents.
Furthermore, the aromatic ring of this compound can be functionalized through metallation reactions. Directed ortho-metallation, where the methoxymethoxy group directs the deprotonation of an adjacent ortho position by a strong base, can be a powerful tool for introducing a wide variety of functional groups with high regioselectivity. The resulting organometallic intermediate can then react with a range of electrophiles to build more complex aromatic structures. These functionalized aromatic scaffolds can then serve as key building blocks for pharmaceuticals, agrochemicals, and materials science applications.
Integration into Methodologies for New Reagent and Catalyst Development
While direct evidence of this compound being a central component in the development of new reagents and catalysts is limited in the public domain, its precursor, 2-isopropylphenol, and related phenolic structures are instrumental in this field. The principles governing the use of 2-isopropylphenol can be extrapolated to its protected form.
The steric and electronic properties of the 2-isopropylphenyl group can be harnessed in the design of ligands for metal-based catalysts. For instance, phosphine (B1218219) ligands incorporating this moiety could be synthesized from functionalized this compound. The steric bulk of the isopropyl group can create a specific chiral environment around a metal center, which can be beneficial for enantioselective catalysis. The protected hydroxyl group could be unmasked at a later stage to provide a hemilabile ligand, where the hydroxyl group can coordinate reversibly to the metal center, influencing the catalytic cycle.
The development of catalysts for the synthesis of isopropylbenzene itself is an active area of research, often employing materials like alumina (B75360) supported palladium or various zeolites. google.com While this compound is a product of a synthetic protection step rather than a direct target of these catalytic processes, the broader field of research into the synthesis and functionalization of isopropyl-substituted benzenes informs the potential applications of this compound and its derivatives in catalyst design.
Use in the Construction of Advanced Functional Organic Materials (non-device, non-performance properties)
The structural motif of this compound can be incorporated into the building blocks of advanced functional organic materials. The key lies in the ability to functionalize the aromatic ring and then polymerize or assemble these functionalized monomers into larger supramolecular structures.
For example, by introducing polymerizable groups onto the aromatic ring of this compound, it could serve as a monomer for the synthesis of novel polymers. The isopropyl and methoxymethoxy groups would then be pendant groups on the polymer backbone, influencing the physical properties of the resulting material, such as its solubility, thermal stability, and morphology. The subsequent cleavage of the MOM protecting group could yield a functional polymer with free phenol groups, which could be used for further post-polymerization modification or to impart specific properties like antioxidant capabilities or the ability to coordinate with metal ions.
While specific examples of polymers derived solely from this compound are not prominent in the literature, the use of substituted phenols in the synthesis of polymers like polycarbonates and polyesters is well-established. The principles of incorporating specific substituent patterns to tune material properties are directly applicable. The this compound structure provides a unique combination of steric bulk and a protected functional group that could be exploited in the rational design of new materials with tailored non-device related properties.
Analytical Methodologies for Research Scale Investigation of 1 Isopropyl 2 Methoxymethoxy Benzene
Development of Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC)
Chromatographic methods are central to the analysis of 1-Isopropyl-2-(methoxymethoxy)benzene, providing powerful tools for both the separation of the compound from reaction mixtures and the assessment of its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) typically depends on the volatility and thermal stability of the compound and potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the purity assessment of this compound, owing to its volatility. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly effective for detecting volatile organic impurities that may be present after synthesis. thepharmajournal.comnih.gov The mass spectrum provides a molecular fingerprint that can confirm the identity of the compound, while the retention time is a characteristic property under specific chromatographic conditions. For preparative purposes on a small scale, collected fractions can be analyzed by GC-MS to confirm their contents. nih.gov
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 40-400 |
High-Performance Liquid Chromatography (HPLC) is an essential tool for the purity assessment and isolation of this compound, especially for analyzing non-volatile impurities or for compounds that might be thermally sensitive. mdpi.commdpi.com Analytical HPLC with a Diode-Array Detector (DAD) can provide quantitative purity data and information on the UV-Vis absorption spectrum of the compound and any impurities.
For isolation, Flash Column Chromatography is the standard preparative technique used following the synthesis of methoxymethyl (MOM) ethers. nih.govtotal-synthesis.com This method uses a stationary phase like silica (B1680970) gel and a solvent system of increasing polarity to separate the desired product from unreacted starting materials and byproducts.
| Parameter | Condition |
|---|---|
| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode-Array Detector (DAD) at a wavelength of 270 nm |
| Injection Volume | 10 µL |
Advanced Quantification Methods in Complex Reaction Mixtures
Accurate quantification of this compound in complex mixtures, such as during a reaction or in a crude product, is crucial for determining reaction yield and purity. Both GC and HPLC are well-suited for this purpose when coupled with appropriate quantification strategies.
The most common approach is the use of an internal standard (IS) . A known amount of a non-interfering compound is added to the sample, and the response factor of the analyte relative to the internal standard is used to calculate its concentration. This method corrects for variations in injection volume and detector response. For GC-MS analysis, an isotopically labeled version of the analyte can be an ideal internal standard.
Quantitative analysis relies on the creation of a calibration curve , where the response (peak area) of the detector is plotted against a series of known concentrations of the pure compound. This allows for the determination of the concentration of the analyte in an unknown sample by interpolation.
| Concentration (mg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.05 | 120,500 |
| 0.10 | 245,200 |
| 0.25 | 610,800 |
| 0.50 | 1,225,100 |
| 1.00 | 2,448,500 |
Techniques for Tracing Reaction Progress and Byproduct Analysis
Monitoring the synthesis of this compound from 2-isopropylphenol (B134262) is essential for optimizing reaction times and temperatures, thereby maximizing yield and minimizing byproduct formation.
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a reaction. nih.gov By spotting the reaction mixture on a TLC plate alongside the starting material, one can visualize the consumption of the reactant and the formation of the product over time. The difference in polarity between the phenolic starting material (2-isopropylphenol) and the ether product makes them easily separable by TLC.
GC-MS is the definitive method for byproduct analysis. jmchemsci.com Aliquots taken from the reaction mixture can be analyzed to identify the structures of any impurities. In the synthesis of this compound, potential byproducts can arise from impurities in the starting materials or from side reactions.
| Potential Byproduct | Origin | Primary Analytical Technique |
|---|---|---|
| 2-Isopropylphenol | Unreacted starting material | TLC, GC-MS, HPLC |
| Bis(2-isopropylphenoxy)methane | Reaction of the product with another molecule of 2-isopropylphenol | GC-MS |
| Formaldehyde (B43269) or its polymers | Decomposition of the methoxymethylating agent | Difficult to detect by GC/HPLC; may require specific derivatization or spectroscopic methods (e.g., NMR) |
| Isomers of the starting material (e.g., 4-isopropylphenol) | Impurities in the initial 2-isopropylphenol | GC-MS, HPLC |
Nuclear Magnetic Resonance (NMR) spectroscopy, while not a chromatographic technique, is also invaluable for tracing reaction progress and identifying byproducts by observing the characteristic signals of both reactants and products in the crude reaction mixture. researchgate.net
Conclusion and Future Research Directions for 1 Isopropyl 2 Methoxymethoxy Benzene
Summary of Current Research Landscape
1-Isopropyl-2-(methoxymethoxy)benzene, a compound with the CAS number 74931-59-2, is primarily recognized in the scientific literature as a synthetic intermediate and an impurity in the production of other chemical entities, such as the anesthetic Propofol. Its molecular formula is C₁₁H₁₆O₂, and it has a molecular weight of 180.25 g/mol . The current body of public research on this specific molecule is not extensive. While its basic chemical identifiers and some physical properties are documented, detailed studies focusing exclusively on its synthesis, reactivity, and potential applications are limited. The compound is commercially available, indicating its utility in certain synthetic processes. sigmaaldrich.comsigmaaldrich.com
The core of its chemical identity lies in its structure: an isopropyl group and a methoxymethyl ether (MOM) group attached to a benzene (B151609) ring at the 1 and 2 positions, respectively. The MOM group is a well-known protecting group for phenols, suggesting that this compound is likely synthesized from 2-isopropylphenol (B134262). total-synthesis.comadichemistry.com This structural arrangement dictates its chemical behavior, combining the characteristics of an aromatic ether and a protected phenol (B47542).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 74931-59-2 | chemicalbook.com |
| Molecular Formula | C₁₁H₁₆O₂ | |
| Molecular Weight | 180.25 g/mol | |
| Boiling Point | 252.7±33.0 °C | chemicalbook.com |
| IUPAC Name | This compound | sigmaaldrich.com |
Directions for Advanced Mechanistic and Theoretical Investigations
The chemical reactivity of this compound is largely inferred from the behavior of its constituent functional groups. The methoxymethyl ether acts as a protecting group, stable under basic and nucleophilic conditions but labile in the presence of acid. total-synthesis.comadichemistry.com The aromatic ring is susceptible to electrophilic substitution, with the positions of attack being directed by the existing substituents.
Future mechanistic and theoretical studies could focus on:
Electrophilic Aromatic Substitution: A detailed computational study of the electrophilic aromatic substitution reactions on this molecule could predict the regioselectivity and reactivity, providing a theoretical framework for synthetic planning. This would involve calculating the electron density of the aromatic ring and the stability of the Wheland intermediates for substitution at different positions.
Deprotection Mechanisms: While the acid-catalyzed deprotection of MOM ethers is well-understood, investigating the kinetics and mechanism of this process for this compound specifically could reveal subtle electronic and steric effects of the isopropyl group.
Spectroscopic Characterization: A thorough spectroscopic analysis, including advanced 2D NMR techniques and high-resolution mass spectrometry, would provide a complete and unambiguous characterization of the molecule. This data is currently not widely published.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), the methoxy (B1213986) group (a singlet), the methylene (B1212753) bridge (a singlet), and the aromatic protons (multiplets). |
| ¹³C NMR | Resonances for the aromatic carbons, the isopropyl carbons, the methoxy carbon, and the methylene carbon of the MOM group. |
| IR Spectroscopy | Characteristic absorptions for C-H bonds (aromatic and aliphatic), C-O-C ether linkages, and the benzene ring. |
Potential for Novel Applications in Organic Synthesis and Chemical Sciences
Given its role as a protected form of 2-isopropylphenol, this compound holds potential as a key intermediate in multi-step organic syntheses. The ability to mask the phenolic hydroxyl group allows for chemical transformations on other parts of the molecule that would otherwise be incompatible with a free phenol.
Potential applications that could be explored include:
Fine Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. The strategic deprotection of the MOM group at a later synthetic stage is a key advantage.
Ligand Development: Modification of the aromatic ring could lead to the development of novel ligands for catalysis. The combination of the bulky isopropyl group and the oxygen-containing side chain could create unique steric and electronic environments for metal coordination.
Materials Science: The aromatic nature of the compound suggests that it could be a precursor for the synthesis of novel polymers or functional materials. For example, it could be incorporated into polymer backbones to tune their physical and chemical properties.
Q & A
Q. What are the common synthetic routes for 1-Isopropyl-2-(methoxymethoxy)benzene?
The synthesis of this compound typically involves two key steps: (1) introduction of the isopropyl group and (2) protection of the hydroxyl group as a methoxymethoxy (MOM) ether.
- Isopropyl Group Introduction : Suzuki-Miyaura coupling reactions are frequently employed. For example, 2-bromoanisole derivatives can react with isopropylboronic acids in the presence of a palladium catalyst .
- MOM Protection : The hydroxyl group is protected using chloromethyl methyl ether (MOMCl) and a base (e.g., diisopropylethylamine) under anhydrous conditions. This method prevents unwanted side reactions during subsequent synthetic steps .
- Purification : Silica gel column chromatography is commonly used to isolate the final product .
Q. What safety precautions are necessary when handling this compound?
Due to limited toxicological data, strict safety protocols are essential:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a P95 respirator if ventilation is inadequate .
- Storage : Store in a cool, dry place away from direct sunlight and incompatible materials (e.g., strong acids, bases, oxidizing agents) .
- Spill Management : Avoid water jets; use inert absorbents (e.g., sand) for containment. Dispose of waste via approved hazardous waste channels .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure .
Q. How can researchers characterize the compound’s purity and structure?
A combination of analytical techniques is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the isopropyl group (e.g., δ ~1.2 ppm for CH(CH₃)₂) and MOM ether (δ ~3.3 ppm for OCH₂O) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) may show fragmentation patterns consistent with MOM-protected aromatic compounds (e.g., m/z 150 for the isopropyl fragment) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity (>98%) .
Advanced Research Questions
Q. What reaction mechanisms involve the methoxymethoxy group in this compound?
The MOM group participates in acid-catalyzed cleavage and nucleophilic substitutions:
- Acidic Hydrolysis : Under mild acidic conditions (e.g., HCl in THF/water), the MOM group is cleaved to regenerate the hydroxyl group. This is critical in multi-step syntheses requiring deprotection .
- Nucleophilic Attack : The MOM ether’s oxygen can act as a weak nucleophile in alkylation reactions, though steric hindrance from the isopropyl group may limit reactivity .
- Stability in Basic Conditions : The MOM group is stable under basic conditions, making it suitable for Grignard or organometallic reactions .
Q. How does the compound’s stability under different pH conditions affect experimental design?
- Acidic Conditions (pH < 3) : Rapid cleavage of the MOM group occurs, necessitating pH-controlled environments for reactions involving acids. Use buffered solutions or avoid prolonged exposure .
- Basic Conditions (pH > 10) : The compound remains stable, enabling use in alkaline media (e.g., SN2 reactions). However, prolonged heating may degrade the isopropyl group .
- Neutral Conditions : Ideal for storage and routine handling. Monitor for oxidation via periodic GC-MS analysis .
Q. What analytical challenges arise when distinguishing this compound from similar derivatives?
- Isomeric Differentiation : Structural analogs (e.g., 1-Isopropyl-4-methoxybenzene) may co-elute in GC or HPLC. Use chiral columns or 2D NMR (e.g., HSQC) to resolve overlaps .
- Mass Spectral Ambiguity : Similar fragmentation patterns (e.g., m/z 135 for MOM loss) can complicate identification. High-resolution MS (HRMS) or tandem MS/MS is recommended .
- Quantitative Analysis : Interference from impurities requires internal standards (e.g., deuterated analogs) for accurate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
